molecular formula C8H11N3O4S B12829451 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine CAS No. 131086-23-2

1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine

Cat. No.: B12829451
CAS No.: 131086-23-2
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-RAPPMSLKSA-N
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Description

1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine, also known as emtricitabine, is a synthetic nucleoside analog used primarily as an antiviral agent. It is particularly effective against HIV-1 and hepatitis B virus (HBV). The compound is characterized by its unique structure, which includes a cytosine base linked to a modified oxathiolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine typically involves the following steps:

    Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of reactions starting from a suitable diol. The diol undergoes cyclization with a sulfur-containing reagent to form the oxathiolane ring.

    Attachment of the Cytosine Base: The cytosine base is then attached to the oxathiolane ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the cytosine base can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides

Properties

CAS No.

131086-23-2

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1

InChI Key

LJMQAXFNQNADRZ-RAPPMSLKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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